2-(pyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(pyridin-3-yl)prop-2-en-1-ol is an organic compound that features a pyridine ring attached to a propenol group This compound is of significant interest due to its unique structure, which combines the aromatic properties of pyridine with the reactive nature of an allylic alcohol
Mechanism of Action
Target of Action
Similar compounds have been studied for their significant electro-optic properties . These compounds are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
Mode of Action
The mode of action of 2-(pyridin-3-yl)prop-2-en-1-ol involves its interaction with its targets leading to changes in their properties. For instance, when the phenyl group near the carbonyl group of a chalcone is replaced by a pyridine ring, a marked change in nonlinear optical (NLO) response is observed . This suggests that the compound may interact with its targets, leading to modifications in structure and large NLO coefficients .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect the charge transfer for first-order polarizability to nonlinear optical (nlo) applications . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules .
Pharmacokinetics
The compound’s molecular weight of 13517 could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have shown to possess superior properties and could be applied in optoelectronic device fabrications . The second and third harmonic generation values of these compounds are found to be many times higher than standard molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature . This suggests that factors such as temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-(pyridin-3-yl)prop-2-en-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as thioredoxin reductase and topoisomerase-I/II . These interactions are crucial as they can influence the catalytic activity of these enzymes, thereby affecting cellular redox states and DNA replication processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the JAK/STAT signaling pathway , which is pivotal in regulating immune responses and cell growth. Additionally, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and promoting cell survival under stress conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of thioredoxin reductase by binding to its active site, thereby preventing the reduction of thioredoxin and disrupting cellular redox balance . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over time, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its biotransformation and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) can mediate the uptake of this compound into cells, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the condensation of 3-acetylpyridine with an appropriate aldehyde, followed by reduction. For example, the reaction of 3-acetylpyridine with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product .
Another method involves the palladium-catalyzed Sonogashira cross-coupling reaction between 3-bromopyridine and propargyl alcohol. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-(pyridin-3-yl)prop-2-enal or 2-(pyridin-3-yl)prop-2-enoic acid.
Reduction: 2-(pyridin-3-yl)propan-1-ol.
Substitution: Various halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
2-(pyridin-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Comparison with Similar Compounds
2-(pyridin-3-yl)prop-2-en-1-ol can be compared with similar compounds such as:
3-(pyridin-3-yl)prop-2-yn-1-ol: This compound features a triple bond instead of a double bond, leading to different reactivity and applications.
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound contains additional heterocyclic rings, which can enhance its biological activity.
3-(pyridin-2-yl)propan-1-ol: This compound lacks the double bond, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a pyridine ring with an allylic alcohol group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
864832-22-4 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
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